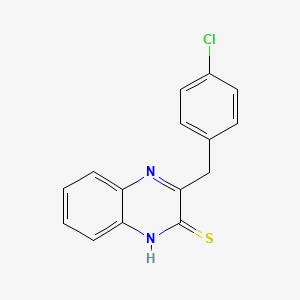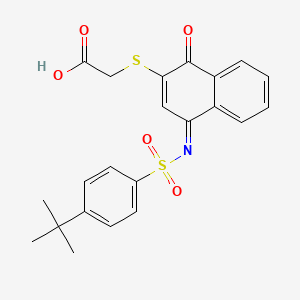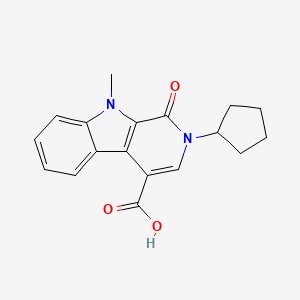
3-(4-Chlorobenzyl)quinoxaline-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobenzyl)quinoxaline-2-thiol is a chemical compound characterized by its unique structure, which includes a quinoxaline core substituted with a 4-chlorobenzyl group and a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorobenzyl)quinoxaline-2-thiol typically involves multiple steps, starting with the formation of quinoxaline derivatives. One common method is the condensation of 1,2-diamines with 1,2-diketones under acidic conditions to form the quinoxaline core. Subsequent functionalization introduces the 4-chlorobenzyl group and the thiol moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorobenzyl)quinoxaline-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation.
Substituted Derivatives: Resulting from substitution reactions at the benzyl group.
Scientific Research Applications
3-(4-Chlorobenzyl)quinoxaline-2-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-Chlorobenzyl)quinoxaline-2-thiol exerts its effects involves interactions with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating biological processes.
Comparison with Similar Compounds
3-(4-Chlorobenzyl)quinoxaline-2-thiol is unique due to its specific structural features. Similar compounds include:
Quinoxaline-2-thiol: Lacks the 4-chlorobenzyl group.
4-Chlorobenzylthiol: Lacks the quinoxaline core.
Quinoxaline derivatives: Various substitutions on the quinoxaline ring.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1H-quinoxaline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)9-14-15(19)18-13-4-2-1-3-12(13)17-14/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUBQANGVHBOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)C(=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7830275.png)


![7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(3-methylbutylamino)purine-2,6-dione](/img/structure/B7830289.png)
![(5H-[1]Benzopyrano[4,3-b]pyridin-3-yl)(2-hydroxyphenyl)methanone](/img/structure/B7830312.png)
![4-[(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanoic acid](/img/structure/B7830320.png)
![[(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]acetic acid](/img/structure/B7830325.png)

![1-(3,6,7,8,9,10-hexahydro-4H-azepino[1,2-e]purin-4-yl)piperidine-3-carboxylic acid](/img/structure/B7830328.png)
![methyl (5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetate](/img/structure/B7830332.png)

![(3-methyl-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl)acetic acid](/img/structure/B7830343.png)

![[6-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-methylphenyl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid](/img/structure/B7830360.png)
